5-amino-2-methyl-N-(3-methylphenyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-amino-2-methyl-N-(3-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-4-3-5-13(8-10)16-19(17,18)14-9-12(15)7-6-11(14)2/h3-9,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEAOOVSZCAXKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-methyl-N-(3-methylphenyl)benzene-1-sulfonamide typically involves the sulfonation of aniline derivatives followed by amination. One common method includes the reaction of 5-amino-2-methylbenzenesulfonyl chloride with 3-methylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Acid-Base Reactivity
The sulfonamide group (–SO₂NH–) exhibits weak acidity (pKa ~10), while the aromatic amino group (–NH₂) acts as a base (pKa ~4–5). This duality enables proton transfer reactions under specific conditions:
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Protonation : The amino group accepts protons in acidic media, forming a positively charged ammonium ion.
-
Deprotonation : The sulfonamide’s NH donates protons in basic environments, generating a sulfonamidate anion .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Protonation | HCl (aq) | [C₁₄H₁₇N₂O₂S]⁺Cl⁻ | |
| Deprotonation | NaOH (aq) | [C₁₄H₁₅N₂O₂S]⁻Na⁺ |
Acylation of the Amino Group
The aromatic amino group undergoes acylation with electrophilic reagents:
Example Reaction :
| Product | Yield | Conditions | Reference |
|---|---|---|---|
| N-chloroacetyl derivative | 78% | DMF, 2 h, rt | |
| N-acetylated sulfonamide | 85% | Ac₂O, reflux |
Sulfonamide Hydrolysis
The sulfonamide bond cleaves under harsh acidic or basic conditions:
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Acidic Hydrolysis : Concentrated H₂SO₄ at reflux yields benzenesulfonic acid and 3-methylaniline.
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Basic Hydrolysis : NaOH/EtOH at 100°C produces sodium sulfonate and the corresponding amine .
| Conditions | Products | Time | Reference |
|---|---|---|---|
| H₂SO₄ (conc.), reflux | Benzenesulfonic acid + 3-methylaniline | 6 h | |
| NaOH (10%), EtOH, 100°C | Sodium sulfonate + 3-methylaniline | 4 h |
Condensation with Carbonyl Compounds
The amino group participates in Schiff base formation with aldehydes/ketones:
Example Reaction :
| Aldehyde/Ketone | Product | Yield | Reference |
|---|---|---|---|
| Benzaldehyde | N-benzylidene derivative | 65% | |
| 2,5-Hexanedione | Pyrrolidine-fused analog | 72% |
Cyclization Reactions
Cyclization with heteroatom-rich reagents forms bioactive heterocycles:
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Thiadiazole Formation : Reaction with thiosemicarbazide and H₂SO₄ yields 1,3,4-thiadiazole derivatives .
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Pyrazole Synthesis : Condensation with 2,4-pentanedione under HCl produces pyrazole rings .
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| Thiosemicarbazide | 1,3,4-Thiadiazole derivative | H₂SO₄, rt | |
| 2,4-Pentanedione | Pyrazole-substituted sulfonamide | HCl, propan-2-ol |
Electrophilic Aromatic Substitution
The benzene rings undergo substitution at positions activated by –NH₂ and –CH₃:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position to –NH₂.
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Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups at meta positions .
| Reaction | Reagents | Position | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Para | 60% | |
| Sulfonation | Oleum, 120°C | Meta | 55% |
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
Sulfonamides are primarily recognized for their antibacterial activity. They inhibit bacterial growth by interfering with folic acid synthesis, which is vital for bacterial reproduction. Research indicates that derivatives of 5-amino-2-methyl-N-(3-methylphenyl)benzene-1-sulfonamide could enhance this activity, making them promising candidates for developing new antibacterial agents .
Anti-inflammatory Effects
Recent studies have suggested that this compound may also exhibit anti-inflammatory properties. It potentially modulates cyclooxygenase enzymes and other inflammatory pathways, indicating its utility in treating conditions characterized by inflammation .
Cancer Research
Cytotoxic Activity
The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, studies involving related sulfonamide compounds demonstrated their ability to induce apoptosis in breast cancer cells (MDA-MB-231), highlighting their potential as anticancer agents .
Mechanistic Insights
Research has delved into the mechanisms by which these compounds exert their effects. For example, docking studies suggest that they may interact effectively with enzymes involved in folic acid synthesis, such as dihydropteroate synthase, which is crucial for understanding their pharmacological properties and optimizing their efficacy .
Enzyme Inhibition
Mechanism of Action
The mechanism of action of 5-amino-2-methyl-N-(3-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, essential for bacterial growth and replication, leading to the bacteriostatic effect.
Comparison with Similar Compounds
Key Findings :
Analogues with Different Position 2 Substituents
Substituents at position 2 modulate electronic and steric effects:
Biological Activity
5-Amino-2-methyl-N-(3-methylphenyl)benzene-1-sulfonamide, commonly referred to as a sulfonamide compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure features an amino group, a methyl group, and a sulfonamide functional group, which contribute to its biological properties. The general formula can be represented as C11H15N2O2S. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis, making them significant in the treatment of bacterial infections.
Antibacterial Activity
Sulfonamides primarily exert their antibacterial effects through competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial for bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), these compounds disrupt the synthesis of folate, ultimately inhibiting bacterial growth and proliferation.
Anti-inflammatory Effects
Recent studies have indicated that derivatives of this compound may also exhibit anti-inflammatory properties. They may modulate cyclooxygenase enzymes, which play a key role in the inflammatory response. This dual action enhances the therapeutic potential of sulfonamides beyond their antibacterial effects.
Biological Activity Data
The following table summarizes the biological activities and potency of this compound and its derivatives:
Case Studies and Research Findings
- Antibacterial Studies : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with lower IC50 values indicating higher potency compared to traditional sulfonamides .
- Anti-inflammatory Mechanisms : Research indicated that this compound could inhibit COX-2 activity, leading to reduced prostaglandin synthesis and consequently lowering inflammation in various models .
- Cancer Cell Line Studies : In vitro studies on MCF-7 breast cancer cells revealed that this compound induced apoptosis through activation of caspases, suggesting potential as a chemotherapeutic agent . The mechanism involved interference with cellular signaling pathways that regulate cell survival and proliferation.
- Docking Studies : Computational docking studies have shown that this compound binds effectively to DHPS and COX enzymes, providing insights into its mechanism of action at the molecular level .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-amino-2-methyl-N-(3-methylphenyl)benzene-1-sulfonamide, and how can reaction conditions be controlled to maximize yield and purity?
- Methodology : The synthesis typically involves coupling 5-amino-2-methylbenzenesulfonyl chloride with 3-methylaniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction conditions (temperature, solvent polarity, stoichiometry) must be optimized: room temperature or mild heating (40–60°C) improves conversion rates. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
- Critical Parameters : Monitor reaction progress via TLC or HPLC. Excess sulfonyl chloride (1.1–1.3 equiv) minimizes unreacted amine, while base selection affects reaction rate and byproduct formation .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Techniques :
- NMR : H and C NMR to confirm sulfonamide linkage (δ 7.5–8.0 ppm for aromatic protons, δ 45–55 ppm for sulfonamide sulfur).
- IR : Stretching vibrations for sulfonamide S=O (1150–1350 cm) and N–H (3300–3500 cm).
- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion ([M+H] or [M−H]) and fragmentation patterns.
Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and slightly soluble in methanol or ethanol. Insoluble in water, requiring sonication or heating for aqueous dispersions .
- Stability : Store in airtight containers under inert gas (N) at 2–8°C to prevent oxidation of the amino group. Avoid prolonged exposure to light or humidity .
Advanced Research Questions
Q. How can computational chemistry and reaction path search methods optimize the synthesis or functionalization of this sulfonamide?
- Approach : Use quantum mechanical calculations (DFT) to model transition states and intermediates in sulfonamide formation. Tools like the ICReDD platform integrate computational predictions (activation energies, steric effects) with high-throughput experimentation to identify optimal catalysts or solvents .
- Case Study : Adjusting substituent positions (e.g., methyl groups) on the benzene rings can be computationally screened to predict regioselectivity in electrophilic substitution reactions .
Q. How can researchers resolve contradictions in reported biological activities or reactivity profiles of this compound?
- Data Analysis :
Purity Verification : Ensure batch-to-batch consistency via HPLC (>98% purity) to rule out impurities influencing bioactivity .
Assay Standardization : Compare IC values under identical conditions (pH, temperature, cell lines) for biological studies.
Structural Analogues : Evaluate derivatives (e.g., halogenated or methoxy-substituted variants) to isolate structure-activity relationships (SAR) .
Q. What advanced methodologies are used to study the compound’s potential in drug discovery or enzyme inhibition?
- Techniques :
- Molecular Docking : Simulate binding interactions with target proteins (e.g., carbonic anhydrase) using AutoDock Vina or Schrödinger Suite.
- Kinetic Assays : Measure inhibition constants () via stopped-flow spectroscopy or fluorescence quenching .
Experimental Design and Optimization
Q. How can statistical experimental design (DoE) improve reaction yields or process scalability?
- DoE Framework :
- Factors : Temperature, reagent ratio, solvent polarity, and catalyst loading.
- Response Surface Methodology (RSM) : Identify interactive effects (e.g., temperature × solvent) using central composite designs.
- Example : A Plackett-Burman design reduced the number of experiments by 40% while optimizing sulfonamide synthesis yields to >85% .
Q. What strategies mitigate side reactions (e.g., over-sulfonation or dimerization) during synthesis?
- Preventive Measures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
